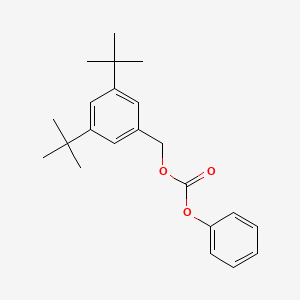
(3,5-Di-tert-butylphenyl)methyl phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Di-tert-butylphenyl)methyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate group (–O–C(=O)–O–) linked to a phenyl group and a (3,5-di-tert-butylphenyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butylphenyl)methyl phenyl carbonate typically involves the reaction of (3,5-di-tert-butylphenyl)methanol with phenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Di-tert-butylphenyl)methyl phenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield (3,5-di-tert-butylphenyl)methanol and phenol.
Transesterification: It can react with alcohols in the presence of a catalyst to form different carbonate esters.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Substitution Reactions: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Hydrolysis: (3,5-Di-tert-butylphenyl)methanol and phenol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution Reactions: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Di-tert-butylphenyl)methyl phenyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of (3,5-Di-tert-butylphenyl)methyl phenyl carbonate involves its interaction with molecular targets such as enzymes and proteins. The carbonate group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The bulky tert-butyl groups may also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Di-tert-butyl-4-hydroxybenzaldehyde): Similar in structure but contains an aldehyde group instead of a carbonate group.
(3,5-Di-tert-butylphenyl)methanol: The alcohol counterpart of the carbonate compound.
Phenyl carbonates: Compounds with a phenyl group attached to a carbonate group.
Uniqueness
(3,5-Di-tert-butylphenyl)methyl phenyl carbonate is unique due to the presence of both bulky tert-butyl groups and a carbonate linkage, which imparts distinct chemical and physical properties. These features make it valuable in specific applications where steric hindrance and carbonate functionality are desired.
Eigenschaften
CAS-Nummer |
88364-71-0 |
|---|---|
Molekularformel |
C22H28O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(3,5-ditert-butylphenyl)methyl phenyl carbonate |
InChI |
InChI=1S/C22H28O3/c1-21(2,3)17-12-16(13-18(14-17)22(4,5)6)15-24-20(23)25-19-10-8-7-9-11-19/h7-14H,15H2,1-6H3 |
InChI-Schlüssel |
DLAYJGVDHIRZOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)COC(=O)OC2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)

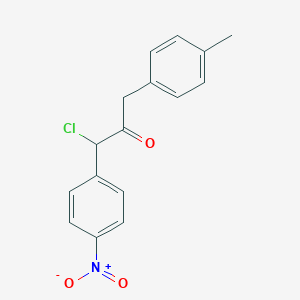
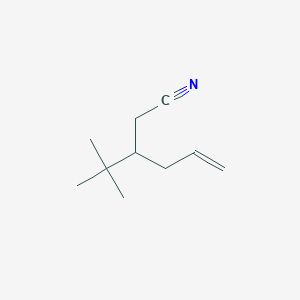

![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
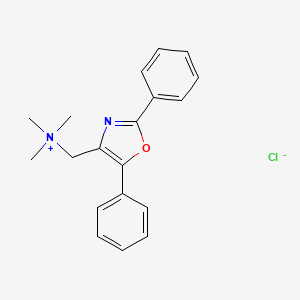


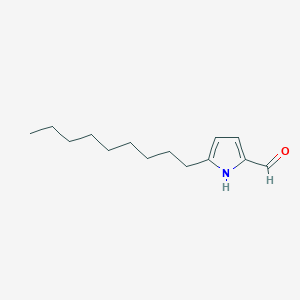
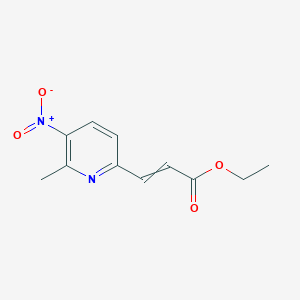

![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
